molecular formula C14H21NO3 B12693444 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol CAS No. 104778-52-1

3-((2-Ethoxyphenoxy)methyl)-3-piperidinol

Cat. No.: B12693444
CAS No.: 104778-52-1
M. Wt: 251.32 g/mol
InChI Key: DTZJOKALKLTLDD-UHFFFAOYSA-N
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Description

3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is a chemical compound with the molecular formula C14H21NO3. It is a piperidine derivative that has been studied for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes an ethoxyphenoxy group attached to a piperidinol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol typically involves the reaction of 2-ethoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the intermediate and subsequent reaction with piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Ethoxyphenoxy)methyl)-3-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((2-Ethoxyphenoxy)methyl)-3-piperidinol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it has been shown to interact with β3-adrenergic receptors, affecting processes such as lipolysis and thermogenesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-Ethoxyphenoxy)methyl)-3-piperidinol is unique due to its specific structure, which includes both an ethoxyphenoxy group and a piperidinol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

104778-52-1

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO3/c1-2-17-12-6-3-4-7-13(12)18-11-14(16)8-5-9-15-10-14/h3-4,6-7,15-16H,2,5,8-11H2,1H3

InChI Key

DTZJOKALKLTLDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2(CCCNC2)O

Origin of Product

United States

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